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Abstract

This technical guide provides a comprehensive theoretical and computational overview of 1-
Phenylhexan-3-one, a ketone with potential applications in organic synthesis and as a scaffold
in medicinal chemistry. Due to the limited availability of dedicated research on this specific
molecule, this document outlines a standard computational workflow for its analysis, based on
established methodologies for similar phenyl ketones. Furthermore, it presents a plausible
experimental protocol for its synthesis and spectroscopic characterization. The guide aims to
serve as a foundational resource for researchers interested in the further study and application
of 1-Phenylhexan-3-one.

Introduction

1-Phenylhexan-3-one is an organic compound featuring a phenyl group attached to a hexan-
3-one backbone.[1] Its structure, combining an aromatic ring with a flexible alkyl chain and a
carbonyl group, makes it an interesting candidate for various chemical transformations and a
potential building block in the design of novel therapeutic agents. While it has been identified in
some natural organisms, its biological and pharmacological properties remain largely
unexplored.[1] This guide provides a theoretical framework for the analysis of 1-Phenylhexan-
3-one, leveraging computational chemistry to predict its structural, electronic, and
spectroscopic properties.
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Physicochemical Properties

A summary of the known and computed physicochemical properties of 1-Phenylhexan-3-one

is presented in Table 1.

Property Value Source
IUPAC Name 1-phenylhexan-3-one PubChem[1]
Molecular Formula C12H160 PubChem[1]
Molecular Weight 176.25 g/mol PubChem[1]
CAS Number 29898-25-7 ChemicalBook|[2]
N ) hangzhou better chemtech
Boiling Point 260.8 °C at 760 mmHg
td[3]
) hangzhou better chemtech
Density 0.95 g/cm?3
Itd[3]

SMILES CCCC(=0)CCC1=CC=CC=C1 PubChem[1]

InChl=1S/C12H160/c1-2-6-
InChl 12(13)10-9-11-7-4-3-5-8- PubChem[1]

11/h3-5,7-8H,2,6,9-10H2,1H3
XLogP3 2.7 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

1 PubChem[1]
Count
Rotatable Bond Count 5 PubChem[1]

Theoretical and Computational Analysis

While specific computational studies on 1-Phenylhexan-3-one are not readily available, a

standard and robust computational workflow can be proposed based on methodologies applied

to similar phenyl ketones.[4][5] This section outlines a typical computational protocol using

Density Functional Theory (DFT), a widely used method for predicting molecular properties.
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Computational Methodology

A suggested computational workflow for the analysis of 1-Phenylhexan-3-one is depicted

below.

Computational Workflow for 1-Phenylhexan-3-one Analysis

Initial Structure Generation (SMILES)

Geometry Optimization
(DFT: B3LYP/6-31G(d))

Frequency Calculation Molecular Docking (Hypothetical Target)

Verify Minimum Energy Structure
(No imaginary frequencies)

Electronic Properties Simulate Spectra
(HOMO, LUMO, ESP) (IR, NMR)

Thermodynamic Properties

Click to download full resolution via product page

Caption: Proposed computational workflow for the analysis of 1-Phenylhexan-3-one.

Predicted Molecular Properties

Following the proposed workflow, a range of molecular properties can be calculated. The

expected outcomes are summarized in Table 2.
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Parameter

Description

Predicted Value
(Exemplary)

Optimized Geometry

Bond lengths, bond angles,
and dihedral angles of the

lowest energy conformation.

C=0 bond length: ~1.22 A

Dipole Moment

A measure of the molecule's

overall polarity.

~25-35D

HOMO Energy

Energy of the Highest
Occupied Molecular Orbital;
relates to electron-donating

ability.

~-6.5eV

LUMO Energy

Energy of the Lowest
Unoccupied Molecular Orbital;
relates to electron-accepting

ability.

~-0.5eV

HOMO-LUMO Gap

Difference in energy between
HOMO and LUMO; indicates
chemical reactivity and

stability.

~6.0eVv

Mulliken Atomic Charges

Distribution of electron density

among the atoms.

Carbonyl Carbon: positive;

Carbonyl Oxygen: negative

Electrostatic Potential (ESP)

A map of the charge
distribution on the molecule's
surface, indicating sites for
electrophilic and nucleophilic

attack.

Negative potential around the

carbonyl oxygen.

Vibrational Frequencies

Calculated IR frequencies
corresponding to different

vibrational modes.

C=0 stretch: ~1720 cm~1

Experimental Protocols
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Synthesis of 1-Phenylhexan-3-one

A plausible synthesis route for 1-Phenylhexan-3-one is the acid-catalyzed reaction of
benzaldehyde and 2-pentanone, a variation of the Claisen-Schmidt condensation followed by
reduction.[6]

Synthesis of 1-Phenylhexan-3-one

Base Catalyst (e.g., NaOH)
Ethanol, Room Temp.

Catalytic Hydrogenation
(Hz, Pd/C)

\

Benzaldehyde + 2-Pentanone

1-Phenylhex-1-en-3-one 1-Phenylhexan-3-one

Hypothetical Signaling Pathway for Investigation

1-Phenylhexan-3-one

Hypothetical Target Receptor
(e.g., GPCR, Nuclear Receptor)

Activation

Downstream Kinase Cascade
(e.g., MAPK Pathway)

Phosphorylation

Transcription Factor Activation
(e.g., AP-1, NF-kB)

ene Expression Modulation

Cellular Response
(e.g., Anti-inflammatory, Antiproliferative)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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